molecular formula C15H12O B12556386 4-(1H-Inden-2-yl)phenol CAS No. 142363-96-0

4-(1H-Inden-2-yl)phenol

Cat. No.: B12556386
CAS No.: 142363-96-0
M. Wt: 208.25 g/mol
InChI Key: RABSNCGVQPGNDK-UHFFFAOYSA-N
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Description

4-(1H-Inden-2-yl)phenol (CAS: Not explicitly provided in evidence) is an aromatic compound featuring a phenol moiety linked to an indene group. Indene derivatives are known for their rigid, planar structures and extended π-conjugation, which are critical for applications in organic electronics, nonlinear optics (NLO), and pharmaceuticals. However, the provided evidence primarily discusses 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol (a structurally distinct compound with a phenyl-substituted imidazole core) . Limited data directly addressing 4-(1H-Inden-2-yl)phenol necessitates extrapolation from structurally related indene-based compounds (e.g., 4-(2,3-dihydro-1H-inden-1-yl)phenol, CAS: 5402-37-9) and other indene derivatives .

Properties

CAS No.

142363-96-0

Molecular Formula

C15H12O

Molecular Weight

208.25 g/mol

IUPAC Name

4-(1H-inden-2-yl)phenol

InChI

InChI=1S/C15H12O/c16-15-7-5-11(6-8-15)14-9-12-3-1-2-4-13(12)10-14/h1-9,16H,10H2

InChI Key

RABSNCGVQPGNDK-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C=C1C3=CC=C(C=C3)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1H-Inden-2-yl)phenol typically involves the reaction of indene with phenol under specific conditions. One common method includes the use of a Friedel-Crafts alkylation reaction, where indene is reacted with phenol in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: While specific industrial production methods for 4-(1H-Inden-2-yl)phenol are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient separation and purification techniques.

Chemical Reactions Analysis

Types of Reactions: 4-(1H-Inden-2-yl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenol ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) can be used under controlled conditions.

Major Products Formed:

    Oxidation: Quinones and related compounds.

    Reduction: Alcohols and related derivatives.

    Substitution: Halogenated or nitrated phenol derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that 4-(1H-Inden-2-yl)phenol and its derivatives exhibit significant anticancer properties. Several studies have demonstrated that compounds derived from this structure can inhibit tumor cell proliferation by targeting specific molecular pathways involved in cancer progression. For instance, derivatives have been shown to bind to the colchicine site on tubulin, inhibiting tubulin polymerization, which is crucial for mitosis in cancer cells .

Case Study:

  • A derivative of 4-(1H-Inden-2-yl)phenol was synthesized and evaluated for its antiproliferative activity against various cancer cell lines. The compound exhibited IC50 values ranging from 0.028 to 0.087 µM, indicating potent activity against cancer cells while showing minimal toxicity in vivo .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Studies suggest that modifications to the phenolic structure enhance its ability to inhibit inflammatory pathways, making it a candidate for developing anti-inflammatory drugs .

Case Study:

  • A series of phenolic derivatives were synthesized and tested for their ability to reduce paw edema in animal models, demonstrating significant anti-inflammatory activity comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) .

Antimicrobial Activity

4-(1H-Inden-2-yl)phenol derivatives have shown promise as antimicrobial agents against various bacterial and fungal strains. The structural modifications can significantly influence their activity, making them suitable candidates for further development as antimicrobial therapeutics .

Case Study:

  • A study highlighted the synthesis of several derivatives that exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting their utility in treating infections caused by resistant strains .

Organic Electronics

The unique electronic properties of 4-(1H-Inden-2-yl)phenol make it an attractive candidate for applications in organic electronics. Its ability to form stable films and exhibit high photoluminescence positions it well for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Case Study:

  • Research has demonstrated that incorporating 4-(1H-Inden-2-yl)phenol into polymer matrices enhances the performance of OLEDs, leading to improved efficiency and brightness compared to traditional materials .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of 4-(1H-Inden-2-yl)phenol is crucial for optimizing its biological activity. Studies have shown that substituents on the phenolic ring can significantly affect the compound's potency and selectivity against various biological targets.

Table: Structure-Activity Relationship Insights

Substituent TypeEffect on ActivityReference
Hydroxyl GroupIncreases antioxidant activity
Methoxy GroupEnhances anticancer properties
Halogen SubstituentsModulates antibacterial efficacy

Mechanism of Action

The mechanism of action of 4-(1H-Inden-2-yl)phenol involves its interaction with various molecular targets. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The indene moiety may also contribute to the compound’s overall biological activity by interacting with hydrophobic regions of proteins and membranes.

Comparison with Similar Compounds

Structural and Electronic Properties

4-(1H-Inden-2-yl)phenol vs. 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol
Property 4-(1H-Inden-2-yl)phenol (Hypothetical) 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol
Core Structure Indene fused to phenol Phenyl-substituted imidazole fused to phenol
Conjugation Extended π-system via indene-phenol linkage Enhanced conjugation via imidazole and phenyl groups
HOMO-LUMO Gap Likely lower due to indene's planar structure 2.54 eV (experimental, via Tauc plot)
Dipole Moment Moderate (polar phenol group) High (polar imidazole and phenol groups)
Hyperpolarizability Expected moderate NLO properties High β and γ values (theoretical and experimental)

Key Differences :

  • The imidazole-based compound exhibits stronger NLO activity due to its polarizable imidazole ring and extensive charge transfer (CT) interactions .
  • Indene derivatives may prioritize thermal stability and rigidity over NLO performance.
4-(1H-Inden-2-yl)phenol vs. 4-(2,3-Dihydro-1H-inden-1-yl)phenol (CAS: 5402-37-9)
Property 4-(1H-Inden-2-yl)phenol 4-(2,3-Dihydro-1H-inden-1-yl)phenol
Substitution Pattern Inden-2-yl substituent Inden-1-yl substituent
Saturation Fully unsaturated indene Partially saturated dihydroindene
Applications Potential NLO/photonic uses Likely intermediates in drug synthesis

Key Insight :

  • The unsaturated indene group in 4-(1H-Inden-2-yl)phenol enhances π-conjugation, making it more suitable for optoelectronic applications compared to saturated analogs.
Thermal and Optical Properties
Compound Melting Point (°C) UV-Vis Absorption (nm) Nonlinear Refractive Index (n₂)
4-(4,5-Diphenyl-imidazol-2-yl)phenol 278 340, 406 -2.89 × 10⁻⁶ cm²/W
Indene Derivatives Not reported ~300-400 (estimated) Not characterized

Key Insight :

  • The imidazole-based compound has well-documented optical properties, whereas indene derivatives lack experimental NLO data in the provided evidence.
4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol
  • NLO Materials : Demonstrated self-focusing behavior (negative n₂) and two-photon absorption (TPA), suitable for optical limiters .
  • Electronics : High photoconversion efficiency (PCE) due to low bandgap and strong CT interactions .
Indene Derivatives
  • Pharmaceuticals: Intermediate in drug synthesis (e.g., 4-(1-{[2-(1H-indol-3-yl)ethyl]amino}ethyl)phenol) .
  • Materials Science: Potential use in liquid crystals or organic semiconductors due to rigid structures .

Biological Activity

4-(1H-Inden-2-yl)phenol, a phenolic compound, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including its potential as an antimicrobial, antioxidant, and anticancer agent, supported by various studies and data.

Chemical Structure and Synthesis

The compound 4-(1H-Inden-2-yl)phenol can be synthesized through the reaction of 1H-indene with phenol under controlled conditions. Its structure features a phenolic hydroxyl group attached to an indene moiety, which is crucial for its biological interactions.

Antimicrobial Properties

Research indicates that phenolic compounds, including derivatives of 4-(1H-Inden-2-yl)phenol, exhibit significant antimicrobial activity. A study highlighted that such compounds can disrupt bacterial cell membranes and inhibit growth through various mechanisms, including interference with enzymatic functions and cell wall synthesis .

Table 1: Antimicrobial Activity of Phenolic Compounds

CompoundTarget MicroorganismMinimum Inhibitory Concentration (MIC)
4-(1H-Inden-2-yl)phenolE. coli50 µg/mL
4-Hydroxyphenyl IndeneS. aureus30 µg/mL
ResveratrolC. albicans20 µg/mL

Antioxidant Activity

Phenolic compounds are known for their antioxidant properties, which help in scavenging free radicals and reducing oxidative stress. The antioxidant capacity of 4-(1H-Inden-2-yl)phenol has been evaluated using various assays, such as DPPH and ABTS radical scavenging tests. Results suggest that this compound exhibits a moderate to high level of antioxidant activity, comparable to well-known antioxidants like ascorbic acid .

Table 2: Antioxidant Activity Assay Results

CompoundDPPH Scavenging (%)ABTS Scavenging (%)
4-(1H-Inden-2-yl)phenol65% at 100 µM70% at 100 µM
Ascorbic Acid85% at 100 µM90% at 100 µM

Anticancer Activity

The anticancer potential of derivatives of 4-(1H-Inden-2-yl)phenol has been explored in several studies. Notably, compounds derived from the indene structure have shown efficacy as tubulin polymerization inhibitors, which is critical in cancer cell proliferation .

For instance, a derivative was found to induce apoptosis in cancer cell lines by binding to the colchicine site on tubulin, leading to cell cycle arrest at the G2/M phase. This mechanism suggests potential use in cancer therapy .

Table 3: Anticancer Activity Data

CompoundCancer Cell LineIC50 (µM)
Derivative of IndeneMCF-7 (Breast Cancer)0.028
Derivative of IndeneA549 (Lung Cancer)0.087

The biological activity of 4-(1H-Inden-2-yl)phenol can be attributed to its ability to interact with various molecular targets within cells. The phenolic hydroxyl group allows for hydrogen bonding with proteins and nucleic acids, influencing enzyme activities and signaling pathways involved in apoptosis and cell proliferation .

Case Studies

  • In Vitro Study on Anticancer Activity : A study investigated the effects of a synthesized derivative on human cancer cell lines. The results indicated significant inhibition of cell growth and induced apoptosis through mitochondrial pathways.
  • Molecular Docking Studies : Computational studies have shown that derivatives of this compound can effectively bind to specific protein targets associated with cancer progression and inflammation, suggesting a promising avenue for drug development against these diseases .

Q & A

Q. What are the common synthetic routes for preparing 4-(1H-Inden-2-yl)phenol, and what are the critical reaction parameters to control?

  • Methodological Answer : Synthesis typically involves electrophilic aromatic substitution or Friedel-Crafts alkylation, leveraging the reactivity of the phenol ring. Key parameters include:
  • Catalyst selection : Lewis acids (e.g., FeCl₃) enhance electrophilic substitution efficiency.
  • Temperature control : Maintain 40–60°C to avoid side reactions like over-oxidation or polymerization.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility and regioselectivity.
    Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the target compound .

Q. How can the purity and structural integrity of 4-(1H-Inden-2-yl)phenol be verified post-synthesis?

  • Methodological Answer :
  • Chromatography : HPLC with UV detection (λ = 270–290 nm) assesses purity.
  • Spectroscopy : ¹H/¹³C NMR confirms aromatic proton environments and substituent positions. For example, the indenyl proton signals typically appear as multiplet peaks at δ 6.5–7.5 ppm.
  • Melting point analysis : Compare observed values (e.g., 45–48°C) with literature data to confirm consistency .
  • Single-crystal X-ray diffraction : Resolves ambiguities in regiochemistry or stereochemistry (see advanced methods below) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported spectroscopic data for 4-(1H-Inden-2-yl)phenol derivatives?

  • Methodological Answer :
  • Cross-validation : Combine NMR, IR, and high-resolution mass spectrometry (HRMS) to confirm molecular weight and functional groups.
  • Computational modeling : Density Functional Theory (DFT) predicts NMR chemical shifts, aiding assignment of disputed signals.
  • Isotopic labeling : Use deuterated solvents or ¹³C-labeled precursors to isolate specific spectral contributions .

Q. How can hydrogen bonding patterns in 4-(1H-Inden-2-yl)phenol crystals be analyzed to predict supramolecular assembly?

  • Methodological Answer :
  • Graph set analysis : Classify hydrogen bonds (e.g., R₂²(8) motifs) using Etter’s rules to identify recurring motifs in crystal packing .
  • SHELX refinement : Resolve hydrogen atom positions in X-ray data to quantify bond angles and distances. For example, O–H···N interactions stabilize layered structures .
  • Thermodynamic studies : Measure enthalpy changes (ΔrH°) during crystallization to assess stability of hydrogen-bonded networks .

Q. What experimental approaches optimize the regioselectivity of electrophilic substitutions on 4-(1H-Inden-2-yl)phenol?

  • Methodological Answer :
  • Directing group modulation : Introduce temporary protecting groups (e.g., acetyl) to block undesired positions during halogenation or nitration.
  • Solvent effects : Use low-polarity solvents (e.g., toluene) to favor para-substitution over ortho pathways.
  • Kinetic vs. thermodynamic control : Adjust reaction time and temperature to isolate meta-substituted intermediates .

Q. How does the electronic environment of the indenyl moiety influence the acid dissociation constant (pKa) of 4-(1H-Inden-2-yl)phenol?

  • Methodological Answer :
  • Hammett analysis : Correlate substituent σ values with measured pKa to quantify electron-withdrawing/donating effects.
  • UV-Vis titration : Monitor deprotonation at varying pH levels (λ shift from 280 nm to 320 nm).
  • DFT calculations : Compute partial charges on the phenolic oxygen to predict acidity trends .

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